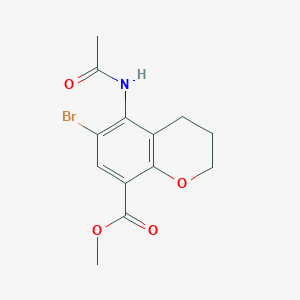
methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate
説明
Methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate is a useful research compound. Its molecular formula is C13H14BrNO4 and its molecular weight is 328.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate (CAS No. 941692-26-8) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on available research findings, including its chemical properties, mechanisms of action, and potential therapeutic applications.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄BrNO₄ |
| Molecular Weight | 328.16 g/mol |
| CAS Number | 941692-26-8 |
| MDL Number | MFCD28101532 |
Mechanisms of Biological Activity
Research indicates that compounds structurally related to methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran have shown various biological activities:
- Anticancer Activity : Similar benzopyran derivatives have been studied for their potential as anticancer agents. For instance, certain coumarin derivatives exhibit histone deacetylase inhibitory activity, leading to antiproliferative effects in cancer cells . The structural features of methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran suggest it may possess similar properties.
- Antioxidant Properties : Compounds with a benzopyran structure often demonstrate antioxidant activity. This is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation . Such properties are crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
- Anti-inflammatory Effects : The chroman ring present in the compound is recognized for its anti-inflammatory activities. Studies have shown that derivatives can inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways .
Case Studies and Research Findings
Several studies highlight the biological significance of related compounds:
- Inhibition Studies : A study demonstrated that certain chroman derivatives inhibited the expression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophage cells stimulated by lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .
- Antioxidant Activity Assessment : Research on glabraosides A and B, which are structurally similar compounds, revealed that glabraoside A exhibited significant DPPH scavenging activity, suggesting that methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran could also possess comparable antioxidant capabilities .
- Therapeutic Potential : The potential of methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran as a therapeutic agent has been underscored by its structural analogs that have been shown to exhibit hepatoprotective effects in vitro . This suggests a promising avenue for further research into liver-related diseases.
科学的研究の応用
Medicinal Chemistry
Methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate has been investigated for its potential as a pharmaceutical agent. Studies have shown that compounds with similar structures exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Case Study: Anti-Cancer Activity
Research has indicated that derivatives of benzopyran compounds can inhibit cancer cell proliferation. In vitro studies demonstrated that this compound selectively induced apoptosis in certain cancer cell lines, suggesting its potential as an anticancer drug candidate .
Neuropharmacology
The compound's structural features suggest possible interactions with neurotransmitter systems, making it a candidate for neuropharmacological studies.
Case Study: Neuroprotective Effects
A study explored the neuroprotective effects of similar benzopyran derivatives in models of neurodegenerative diseases. The findings indicated that these compounds could mitigate oxidative stress and neuronal cell death, pointing towards the potential use of this compound in treating conditions like Alzheimer's disease .
Synthetic Chemistry
In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its bromine substituent allows for further functionalization, enabling the creation of diverse chemical entities.
Case Study: Synthesis of Novel Derivatives
Researchers have successfully utilized this compound as a starting material to synthesize new derivatives with enhanced biological activities. These derivatives were evaluated for their antimicrobial properties, showing promising results against several bacterial strains .
Agricultural Chemistry
There is emerging interest in the application of this compound in agricultural chemistry as a potential biopesticide or growth regulator.
Case Study: Biopesticidal Activity
Initial studies have indicated that compounds derived from benzopyrans can exhibit insecticidal properties. This compound was tested against common agricultural pests, demonstrating effective repellency and mortality rates .
特性
IUPAC Name |
methyl 5-acetamido-6-bromo-3,4-dihydro-2H-chromene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4/c1-7(16)15-11-8-4-3-5-19-12(8)9(6-10(11)14)13(17)18-2/h6H,3-5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXVDOHRYYIYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C2=C1CCCO2)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















